3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide
Description
3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an imidazole ring, a benzamide group, and a thioether linkage
Properties
IUPAC Name |
3-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-18-10-12-21(13-11-18)27-23(30)17-32-25-26-14-15-29(25)22-9-5-6-19(16-22)24(31)28-20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWCKIBDFVYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound, such as ethanethiol, under mild conditions.
Attachment of the Benzamide Group: The final step involves the coupling of the thioether-imidazole intermediate with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s interaction with biological macromolecules, such as proteins and nucleic acids, is of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The thioether linkage and imidazole ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds also contain a thioether linkage and have shown diverse biological activities.
Uniqueness
3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the benzamide group allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
Biological Activity
3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features an imidazole ring, a phenylbenzamide moiety, and a sulfanyl group. The synthesis typically involves multi-step organic reactions, including the formation of the imidazole core and subsequent modifications to introduce the various functional groups.
Synthetic Route Overview
- Formation of Imidazole Core : Cyclization of appropriate precursors.
- Introduction of Carbamoyl and Sulfanyl Groups : Achieved through carbamoylation and thiolation reactions.
- Coupling with Phenylbenzamide : Final assembly into the target structure.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Derivative 4e | MCF-7 (breast cancer) | 7.5 |
| Derivative 4f | HeLa (cervical cancer) | 11.1 |
These derivatives exhibited effective binding affinities towards ABL1 kinase protein, suggesting a mechanism that may involve inhibition of key signaling pathways in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that certain derivatives show significant activity against a range of bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : Interaction with cellular receptors that modulate growth signals.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings. For example:
- A study involving imidazole-based derivatives reported significant tumor reduction in animal models when treated with compounds structurally similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
